molecular formula C8H19O2Si B3048277 Silane, (1,1-dimethylethyl)diethoxy- CAS No. 163215-57-4

Silane, (1,1-dimethylethyl)diethoxy-

Cat. No.: B3048277
CAS No.: 163215-57-4
M. Wt: 175.32 g/mol
InChI Key: DOZHATXCYPFAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1,1-dimethylethyl)diethoxy- is a chemical compound with the molecular formula C8H20O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (1,1-dimethylethyl)diethoxy- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with tert-butyl alcohol and ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Silane, (1,1-dimethylethyl)diethoxy- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to maintain the purity and yield of the compound. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)diethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and other oxidized derivatives.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, (1,1-dimethylethyl)diethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: It is employed in the modification of biomolecules for various biological studies.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)diethoxy- exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form strong bonds with oxygen, carbon, and other elements, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • Silane, bis(1,1-dimethylethyl)diethoxy-
  • Silane, (1,1-dimethylethyl)trimethoxy-
  • Silane, (1,1-dimethylethyl)triethoxy-

Uniqueness

Silane, (1,1-dimethylethyl)diethoxy- is unique due to its specific combination of tert-butyl and ethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

InChI

InChI=1S/C8H19O2Si/c1-6-9-11(10-7-2)8(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZHATXCYPFAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50778540
Record name tert-Butyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50778540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163215-57-4
Record name tert-Butyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50778540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, (1,1-dimethylethyl)diethoxy-
Reactant of Route 2
Silane, (1,1-dimethylethyl)diethoxy-
Reactant of Route 3
Silane, (1,1-dimethylethyl)diethoxy-
Reactant of Route 4
Silane, (1,1-dimethylethyl)diethoxy-
Reactant of Route 5
Silane, (1,1-dimethylethyl)diethoxy-
Reactant of Route 6
Silane, (1,1-dimethylethyl)diethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.